molecular formula C8H8ClN3 B12555380 Benzene, 1-azido-2-(chloromethyl)-4-methyl- CAS No. 146954-08-7

Benzene, 1-azido-2-(chloromethyl)-4-methyl-

Cat. No.: B12555380
CAS No.: 146954-08-7
M. Wt: 181.62 g/mol
InChI Key: OHTRLMFEFRURKK-UHFFFAOYSA-N
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Description

Benzene, 1-azido-2-(chloromethyl)-4-methyl-: is an organic compound with a complex structure that includes a benzene ring substituted with an azido group, a chloromethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 1-chloro-2-(chloromethyl)-4-methylbenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chlorine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-azido-2-(chloromethyl)-4-methyl- can undergo nucleophilic substitution reactions where the azido group can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Hydrogen gas with palladium catalyst.

    Cycloaddition: Alkyne in the presence of a copper catalyst.

Major Products Formed:

    Substitution: Various substituted benzene derivatives.

    Reduction: 1-amino-2-(chloromethyl)-4-methylbenzene.

    Cycloaddition: 1,2,3-triazole derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-azido-2-(chloromethyl)-4-methyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to modify biomolecules through click chemistry, enabling the study of biological processes and the development of new diagnostic tools.

Industry: In the industrial sector, Benzene, 1-azido-2-(chloromethyl)-4-methyl- is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzene, 1-azido-2-(chloromethyl)-4-methyl- involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper or other transition metals, which facilitate the formation of the triazole ring through a concerted mechanism.

Comparison with Similar Compounds

  • Benzene, 1-azido-2-iodoethyl-
  • Benzene, 1-azido-2-methyl-

Comparison: Benzene, 1-azido-2-(chloromethyl)-4-methyl- is unique due to the presence of both the azido and chloromethyl groups, which provide distinct reactivity patterns compared to its analogs. For example, Benzene, 1-azido-2-iodoethyl- has an iodo group instead of a chloromethyl group, which affects its reactivity and the types of reactions it can undergo .

Properties

CAS No.

146954-08-7

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

1-azido-2-(chloromethyl)-4-methylbenzene

InChI

InChI=1S/C8H8ClN3/c1-6-2-3-8(11-12-10)7(4-6)5-9/h2-4H,5H2,1H3

InChI Key

OHTRLMFEFRURKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=[N+]=[N-])CCl

Origin of Product

United States

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